NO2-SPDB-sulfo
Overview
Description
NO2-SPDB-sulfo, also known as 1-(4-((5-nitropyridin-2-yl)disulfanyl)butanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in connecting cytotoxic drugs to antibodies, allowing targeted delivery to specific cells or proteins. Its cleavable nature ensures controlled drug release, optimizing the effectiveness of ADCs .
Preparation Methods
The synthesis of NO2-SPDB-sulfo involves several steps. The primary synthetic route includes the formation of a disulfide bond between 5-nitropyridin-2-yl and butanoyloxy groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. The final product is purified through techniques like column chromatography .
In industrial production, large-scale synthesis follows similar steps but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and advanced purification methods like high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
Chemical Reactions Analysis
NO2-SPDB-sulfo undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acid derivatives.
Reduction: The disulfide bond can be reduced to yield thiol groups, which are essential for conjugation reactions.
Substitution: The nitro group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are typically thiol derivatives and sulfonic acid derivatives .
Scientific Research Applications
NO2-SPDB-sulfo is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted drug delivery in cellular studies.
Medicine: Integral in the development of targeted cancer therapies.
Industry: Employed in the production of bioconjugates for diagnostic and therapeutic purposes
Mechanism of Action
The mechanism of action of NO2-SPDB-sulfo involves its role as a cleavable linker in ADCs. Upon administration, the ADC binds to specific antigens on the target cells. The linker then undergoes cleavage, releasing the cytotoxic drug within the target cells. This targeted delivery minimizes damage to healthy cells and enhances the therapeutic efficacy of the drug .
Comparison with Similar Compounds
NO2-SPDB-sulfo is unique due to its cleavable nature and the presence of a sulfonic acid group, which enhances its solubility and reduces aggregation tendencies. Similar compounds include:
SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate): A non-sulfonated version of this compound.
MCC (maleimidomethyl cyclohexane-1-carboxylate): Another linker used in ADC synthesis, but with different chemical properties.
Hydrazone linkers: Used in some ADCs, but with different cleavage mechanisms
This compound stands out due to its enhanced solubility and controlled drug release properties, making it a preferred choice in many ADC formulations .
Properties
IUPAC Name |
1-[4-[(5-nitropyridin-2-yl)disulfanyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O9S3/c17-11-6-9(28(22,23)24)13(19)15(11)25-12(18)2-1-5-26-27-10-4-3-8(7-14-10)16(20)21/h3-4,7,9H,1-2,5-6H2,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTQYMNCOAZOGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCSSC2=NC=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O9S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146834 | |
Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663598-89-8 | |
Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=663598-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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